molecular formula C8H11FO B6198370 6-(fluoromethyl)spiro[3.3]heptan-2-one CAS No. 2703780-88-3

6-(fluoromethyl)spiro[3.3]heptan-2-one

Cat. No.: B6198370
CAS No.: 2703780-88-3
M. Wt: 142.2
InChI Key:
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Description

6-(fluoromethyl)spiro[33]heptan-2-one is an organic compound with the molecular formula C8H11FO It is characterized by a spirocyclic structure, where a fluoromethyl group is attached to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(fluoromethyl)spiro[3.3]heptan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

6-(fluoromethyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted fluoromethyl groups.

Scientific Research Applications

6-(fluoromethyl)spiro[3.3]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The spirocyclic structure may contribute to the compound’s stability and unique reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)spiro[3.3]heptan-2-one
  • 6-(bromomethyl)spiro[3.3]heptan-2-one
  • 6-(iodomethyl)spiro[3.3]heptan-2-one

Uniqueness

6-(fluoromethyl)spiro[3.3]heptan-2-one is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2703780-88-3

Molecular Formula

C8H11FO

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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